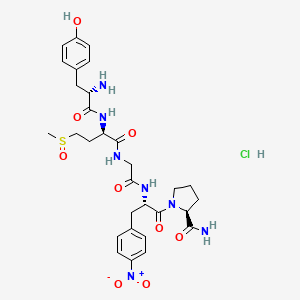

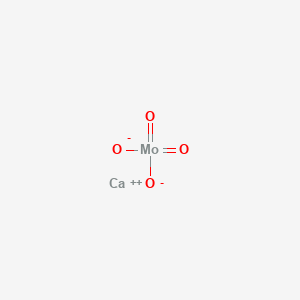

Calcium molybdate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Calcium molybdate is an inorganic compound with the chemical formula CaMoO₄. It is a primary source of molybdenum, which is essential for various industrial applications. This compound is derived from the combination of calcium and molybdenum elements, both of which are highly valuable in different industries and biological processes. This compound typically exists in a crystalline state and is an odorless, white powder at room temperature. It is characterized by its high melting point of around 1643°C and poor solubility in water and alcohol .

作用机制

Target of Action

Calcium molybdate (CaMoO4) is a compound that primarily targets various biochemical processes in organisms. It is incorporated into the molybdenum cofactor, which functions as the active site of several molybdenum-requiring enzymes . These enzymes play crucial roles in multiple biological processes .

Mode of Action

The mode of action of this compound is complex, similar to other essential metals . After being taken up into the cells as molybdate, it is incorporated into the molybdenum cofactor . This cofactor functions as the active site of several molybdenum-requiring enzymes, thus playing crucial roles in multiple biological processes .

Biochemical Pathways

This compound affects several biochemical pathways. The molybdenum cofactor is involved in the active site of several molybdenum-requiring enzymes such as nitrogenase, nitrate reductases, sulphite oxidase, and xanthine oxidoreductases . These enzymes participate in crucial biological processes such as nitrate assimilation, phytohormone biosynthesis, purine metabolism, and sulfite detoxification .

Pharmacokinetics

The pharmacokinetics of this compound involve its solubility in various solutions. A study showed that the solubility of synthetic crystalline this compound at 573 K and pressure 10 MPa in aqueous solutions of HCl, HClO4, NaCl, and NaClO4 . The thermodynamic modeling of solubility of CaMoO4 at 573 K in studied aqueous solutions showed that all experimental data can be reproduced using the same set of species, which includes only the molybdate ion, MoO4 2−, and products of its hydrolysis, HMoO4 − and H2MoO4 (aq) .

Result of Action

The result of the action of this compound is dependent on its role in various biochemical processes. For instance, in the context of medical devices and touch surfaces, this compound exhibits no bactericidal effect . It plays a crucial role in the formation of notched microspheres in a colloidal synthesis process .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the formation of ion pairs involving Na+ and the molybdate and hydrogenmolybdate ions at high temperatures appears likely due to the fall of the dielectric constant of water .

生化分析

Biochemical Properties

Calcium Molybdate plays a significant role in biochemical reactions. As a dietary supplement, it can help in preventing and treating molybdenum deficiency in the human body . Molybdenum is a trace mineral that aids in the functioning of several enzymes, and its deficiency can lead to a range of health issues .

Cellular Effects

The effects of this compound on cells are not entirely understood. Exposure to molybdate can disrupt amino acid and lipid metabolism, which may be partially mediated by molybdate-altered cadmium levels . Molybdate can directly influence the levels of various metabolites, partially due to its role as a cofactor of flavoenzymes involved in diverse metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound is complex. The manufacturing of this compound is typically performed by reacting molybdenum trioxide (MoO3) with calcium carbonate (CaCO3) at high temperatures . This process leads to the formation of this compound and releases carbon dioxide gas as a byproduct .

Temporal Effects in Laboratory Settings

It has been observed that silver- and copper molybdates inhibit bacterial growth, whereas this compound exhibited no bactericidal effect .

Dosage Effects in Animal Models

The literature reports have indicated the harmful effects of high-dose molybdate exposure (10–50 mg/kg) in animal models . Considering the narrow safety range of essential trace elements, it is crucial to investigate the potential toxic effects of molybdate at human exposure levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. Molybdate can directly influence the levels of various metabolites, partially due to its role as a cofactor of flavoenzymes involved in diverse metabolic pathways .

Transport and Distribution

The uptake and transport of molybdate are mainly mediated by two types of molybdate transporters . The homeostasis of Mo in plant cells is tightly controlled, and such homeostasis likely plays vital roles in plant adaptation to local environments .

Subcellular Localization

It is known that the large difference in calcium concentration between the cytoplasm, the intracellular organelles, and the extracellular fluid allows small fluxes of calcium to have a big impact .

准备方法

Synthetic Routes and Reaction Conditions

Calcium molybdate is commonly synthesized by reacting molybdenum trioxide (MoO₃) with calcium carbonate (CaCO₃) at high temperatures. This reaction leads to the formation of this compound and releases carbon dioxide gas as a byproduct . Another method involves the polyol synthesis under urea hydrolysis, which is used to prepare neodymium-doped this compound nanoparticles .

Industrial Production Methods

In industrial settings, this compound is produced by heating molybdenum trioxide with calcium carbonate. The reaction is initiated at high temperatures, and the newly formed this compound is purified through a series of chemical processes. The final product is then cooled, crushed, and packaged for various industrial applications .

化学反应分析

Types of Reactions

Calcium molybdate undergoes several types of chemical reactions, including:

Oxidation: When heated, this compound decomposes to release oxygen and forms other molybdenum compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrochloric acid (HCl), perchloric acid (HClO₄), sodium chloride (NaCl), and sodium perchlorate (NaClO₄). These reactions typically occur at elevated temperatures and pressures .

Major Products Formed

The major products formed from the reactions of this compound include various molybdenum compounds such as molybdic acid and hydrogen molybdate ions .

科学研究应用

Calcium molybdate has numerous scientific research applications, including:

Electrochemistry: This compound is evaluated as a cathode material in lithium-ion and sodium-ion batteries due to its superior electrochemical properties.

Optoelectronics: The compound is used in the production of phosphors for lamps, solid-state lasers, and display devices.

Environmental Sustainability: This compound can be synthesized from industrial waste, contributing to environmental sustainability.

相似化合物的比较

Calcium molybdate can be compared with other molybdenum compounds such as:

Molybdenum trioxide (MoO₃): Used in the production of molybdenum metal and as a catalyst.

Ammonium molybdate ((NH₄)₂MoO₄): Used in analytical chemistry and as a precursor for other molybdenum compounds.

Sodium molybdate (Na₂MoO₄): Used in fertilizers and as a corrosion inhibitor

This compound is unique due to its high thermal stability and poor solubility in water, making it suitable for high-temperature applications and as a catalyst in various industrial processes .

属性

CAS 编号 |

7789-82-4 |

|---|---|

分子式 |

CaMoO4-6 |

分子量 |

200.03 g/mol |

IUPAC 名称 |

calcium;molybdenum;oxygen(2-) |

InChI |

InChI=1S/Ca.Mo.4O/q+2;;4*-2 |

InChI 键 |

RKZUBBQQQBQBGT-UHFFFAOYSA-N |

SMILES |

[O-][Mo](=O)(=O)[O-].[Ca+2] |

规范 SMILES |

[O-2].[O-2].[O-2].[O-2].[Ca+2].[Mo] |

外观 |

Solid powder |

密度 |

4.4 g/cm³ |

Key on ui other cas no. |

7789-82-4 |

物理描述 |

WHITE CRYSTALLINE POWDER. |

Pictograms |

Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Solubility in water, g/100ml at 25 °C: 0.005 (very poor) |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Calcium molybdate |

产品来源 |

United States |

Q1: What is the molecular formula and weight of Calcium Molybdate?

A1: The molecular formula of this compound is CaMoO4, and its molecular weight is 200.01 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers often utilize X-ray diffraction (XRD) [, , , , , ] to determine the crystal structure and phase purity of CaMoO4. Other techniques include Fourier transform Raman (FT-Raman) and infrared (FT-IR) spectroscopies [], which provide information about the vibrational modes of the Mo-O bonds.

Q3: What are the primary applications of this compound based on its material properties?

A3: this compound's properties make it suitable for various applications:

- Phosphors: Its luminescent properties make it valuable for red phosphors [], orange-red light-emitting phosphors [, ], and yellowish-green phosphors [].

- Scintillators: It's used in cryogenic scintillation bolometers [] and as a scintillator material for rare event search experiments due to its optical properties [].

- Laser Materials: CaMoO4 finds applications in laser technology [].

- Catalysts: It has shown potential as a photocatalyst for degrading organic pollutants like malachite green [] and methylene blue [].

Q4: How does this compound function as a photocatalyst?

A5: Upon absorbing UV or visible light, CaMoO4 generates electron-hole pairs. These photogenerated charge carriers can then participate in redox reactions with adsorbed species, leading to the degradation of pollutants [, , ].

Q5: What factors influence the photocatalytic efficiency of this compound?

A5: Several factors affect CaMoO4's photocatalytic activity:

- Particle Size and Morphology: Smaller particles with higher surface areas generally exhibit enhanced activity [, ].

- Crystallinity: The degree of crystallinity impacts charge carrier mobility and, consequently, photocatalytic performance [].

- Doping: Doping with elements like carbon can improve charge separation and enhance photocatalytic activity [, ].

Q6: Have computational methods been used to study this compound?

A7: Yes, computational techniques like density functional theory (DFT) have been employed to understand the electronic band structure and density of states of CaMoO4, providing insights into its optical properties [].

Q7: How do simulations contribute to understanding the properties of this compound?

A8: Molecular dynamics simulations, as used in a study on energy storage [], help elucidate the influence of factors like crystallinity on electrochemical performance. These simulations complement experimental findings and offer a deeper understanding of material behavior at the atomic level.

Q8: How does the solubility of this compound in sodium carbonate solutions impact its processing?

A9: The leaching of CaMoO4 with sodium carbonate solutions is an important process for molybdenum recovery []. Understanding the kinetics and factors affecting dissolution, such as temperature and reagent concentration, is crucial for optimizing this process.

Q9: How is this compound typically prepared for various applications?

A9: Various synthesis methods exist, including:

- Solid-state reaction: Heating a mixture of calcium and molybdenum oxides at high temperatures [].

- Precipitation: Reacting calcium salts with molybdate solutions under controlled conditions [, ].

- Sol-gel methods: Forming a gel from precursor solutions followed by heat treatment [].

- High-energy ball milling: Grinding the starting materials to obtain nano-sized particles [, ].

- Flux method: Utilizing a molten salt like lithium chloride to dissolve and recrystallize CaMoO4 [].

Q10: Are there environmental considerations regarding this compound?

A11: While CaMoO4 itself might pose minimal environmental risks, waste streams from its production and applications need careful management. Research on efficient recycling methods [, ] and strategies to minimize waste generation are essential for responsible use.

Q11: What research infrastructure is important for advancing this compound studies?

A12: Access to advanced characterization tools (like XRD, SEM, TEM, and spectroscopic techniques) [, , , , , , , , , ] is crucial for comprehensive material analysis. Computational resources and software for molecular simulations [] also play a vital role in understanding structure-property relationships.

Q12: What are some significant historical milestones in this compound research?

A13: Early studies focused on understanding its basic luminescence properties []. Subsequent research explored its use in various applications, with significant advancements in synthesis methods, leading to controlled particle size and morphology [, , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5s)-2-{[(1s)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5h)-One](/img/structure/B1668144.png)

![2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid](/img/structure/B1668145.png)

![1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine;hydrochloride](/img/structure/B1668156.png)